Vinorelbine Bitartrate
Overview
Description
Vinorelbine Bitartrate, a semi-synthetic vinca alkaloid, has been extensively studied for its pharmacological properties and clinical applications in cancer chemotherapy. Its distinct chemical structure and microtubule selectivity, alongside a unique neurotoxicity profile, make it a promising anticancer agent with broad activity against various cell lines and human xenografts (Burris & Fields, 1994).
Synthesis Analysis
The synthesis and preparation of Vinorelbine Bitartrate involve various advanced techniques to enhance its delivery and stability. Solid lipid nanoparticles (SLNs) and liposomal formulations have been developed to improve the drug's entrapment efficiency and release profile. For instance, a novel temperature-sensitive liposome formulation was designed to enhance targeted delivery and antitumor effects, with an entrapment efficiency of more than 90% and size around 100 nm, showcasing significant stability and controlled release at higher temperatures (Zhang et al., 2011).
Molecular Structure Analysis
Vinorelbine's molecular structure, a modification on the catharanthine nucleus, imparts increased lipophilicity compared to other vinca alkaloids, resulting in unique pharmacokinetic properties. This modification facilitates extensive extravascular distribution and significant metabolism and elimination via the liver, with metabolites primarily excreted in the bile. The structural modifications contribute to its broad spectrum of antitumor activity and mild toxicity profile (Wargin & Lucas, 1994).
Chemical Reactions and Properties
Vinorelbine Bitartrate's chemical reactions, particularly its interaction with microtubules, distinguish it from other chemotherapy agents. Its semi-synthetic nature allows for modifications that enhance its efficacy and reduce side effects. The drug undergoes extensive metabolism, with identified impurities such as 18'-O-demethylvinorelbine and 17-bromovinorelbine, which are analyzed to ensure purity and efficacy (Cao et al., 2005).
Physical Properties Analysis
Vinorelbine Bitartrate's physical properties, including its high aqueous solubility and temperature-induced degradation, pose challenges for its formulation. Techniques like the use of solid lipid nanoparticles and liposomes have been employed to overcome these challenges, ensuring stability and effective delivery. The mean particle size of these formulations ranges from 150 to 350 nm, indicating a nano-scale delivery system that enhances drug stability and release kinetics (You et al., 2007).
Chemical Properties Analysis
The chemical properties of Vinorelbine Bitartrate, including its interaction with biological membranes and intracellular targets, are critical for its antitumor activity. Its lipophilicity, resulting from structural modifications, enhances its interaction with microtubules, disrupting mitosis in cancer cells. The development of lipid-based aqueous core nanocapsules (ACNs) for encapsulating Vinorelbine Bitartrate exemplifies advances in leveraging its chemical properties for improved therapeutic outcomes, with encapsulation efficiency up to 78% and significant in vitro safety for intravenous administration (Lakshmi et al., 2018).
Scientific Research Applications
Vinorelbine in Lung Cancer Treatment
Vinorelbine, a third-generation vinca alkaloid, has been extensively researched for its application in non-small cell lung cancer (NSCLC). It's part of a class of drugs that, when combined with platinum, improved survival rates in advanced NSCLC patients. The drug demonstrated considerable activity both as a single agent and in combination with other chemotherapy agents, notably improving survival without significantly affecting the quality of life. Particularly, in the adjuvant setting, vinorelbine combined with cisplatin showed a consistent improvement in survival on a long-term basis. It was generally manageable and demonstrated a broad spectrum of antitumor activity, with a significant treatment impact even beyond the first-line setting for some patients with advanced NSCLC (Piccirillo et al., 2010), (Jones & Burris, 1996), (Subramanian et al., 2007).
Vinorelbine in Breast Cancer Treatment
Vinorelbine has shown promising results in the treatment of metastatic breast cancer. As a single-agent or in combination with other drugs, it exhibited consistent efficacy results, with response rates varying significantly in different studies. Notably, the combination of oral vinorelbine and capecitabine showed comparable efficacy to taxane-based combinations. It is highlighted for its manageable tolerance profile, with neutropenia being the most common adverse event. Vinorelbine's role as a highly effective agent in first-line and subsequent metastatic breast cancer settings, even for patients previously treated with anthracyclines and taxanes, is well-established (Aapro & Finek, 2012), (Xu et al., 2013), (Chan & Verrill, 2009).
Alkaloids and Cancer Therapy
Vinorelbine, as a member of the alkaloid family, has been noted for its antiproliferative and anticancer effects on a wide category of cancers both in vitro and in vivo. The study discusses the significance of alkaloids like vinorelbine in cancer prevention and therapy, highlighting their potential as an important group of anticancer drugs of plant origin with significant potential for future development of drugs for cancer therapy and management (Mondal et al., 2019).
Oral Vinorelbine and Chemoradiotherapy
Oral vinorelbine has demonstrated significant activity in different settings for NSCLC, including adjuvant treatment for resected disease, concurrent chemoradiation for locally advanced NSCLC, and palliative chemotherapy for recurrent/metastatic NSCLC. It is particularly appealing due to its safety profile and preferred route of administration by patients receiving chemotherapy. The data suggests that oral vinorelbine, especially as part of combination regimens containing platinum derivatives, might be advantageous in terms of cost savings (Barletta et al., 2014), (Lesueur et al., 2018).
Safety And Hazards
Future Directions
Vinorelbine tartrate is being studied in the treatment of other types of cancer . A study was done on the clearance rate of vinorelbine on individuals with various single polymorphonuclear mutations. It was found that there was 4.3-fold variation in vinorelbine clearance across the cohort, suggesting a strong influence of genetics on the clearance of this drug .
properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37+,38-,39-,42-,43-,44+,45+;2*1-,2-/m111/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILBMBUYJCWATM-LNLXBTRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[C@@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H66N4O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinorelbine Bitartrate | |
CAS RN |
125317-39-7 | |
Record name | Vinorelbine Tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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